N-(5-METHYLPYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a biphenyl core linked to a pyridine ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridine with a boronic acid derivative of biphenyl-4-carboxylic acid in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the biphenyl moiety.
N-Pyridinylcarbazole: Contains a pyridine ring but with a different core structure.
1-Phenylpyrazole: Features a pyrazole ring instead of pyridine.
Uniqueness
N-(5-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of a biphenyl core and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-7-12-18(20-13-14)21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOGOYIROEGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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